Biphenyl-2-YL-phenyl-methanol
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Overview
Description
Biphenyl-2-YL-phenyl-methanol: is an organic compound with the molecular formula C19H16O. . This compound consists of a biphenyl group attached to a phenylmethanol moiety, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: One common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of biphenyl-2-YL-phenyl-methanol typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form biphenyl-2-YL-phenyl-methane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of biphenyl-2-YL-phenyl-methane.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Biphenyl-2-YL-phenyl-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: This compound is a key intermediate in the synthesis of certain pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Mechanism of Action
The mechanism of action of biphenyl-2-YL-phenyl-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, while the phenylmethanol group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Biphenylmethanol: Similar structure but lacks the additional phenyl group.
2-Phenylbenzyl alcohol: Another name for biphenyl-2-YL-phenyl-methanol.
Biphenyl-4-YL-phenyl-methanol: A structural isomer with the phenylmethanol group attached at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
30469-82-0 |
---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
phenyl-(2-phenylphenyl)methanol |
InChI |
InChI=1S/C19H16O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19-20H |
InChI Key |
MAURYBCGPBNOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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